methanone CAS No. 339020-13-2](/img/structure/B2598367.png)

[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](2,4-dichlorophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

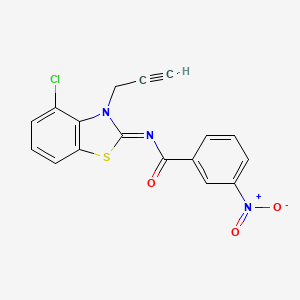

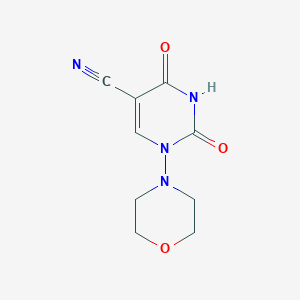

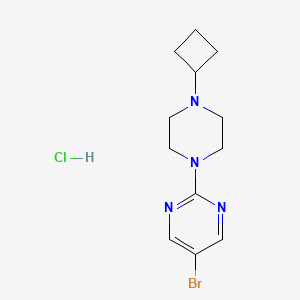

4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](2,4-dichlorophenyl)methanone, also known as 4-A2CADM, is a novel synthetic compound belonging to the thiazolone class of compounds. It is a heterocyclic molecule consisting of an amine, a thiazolone, and two halogenated benzene rings. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-bacterial, and anti-fungal properties.

Applications De Recherche Scientifique

Synthesis and Characterization

Shahana and Yardily (2020) synthesized and characterized novel compounds, including 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone, using UV, IR, 1H and 13C NMR, and mass spectrometry. The study also utilized density functional theory (DFT) for structural optimization and theoretical vibrational spectra interpretation. The equilibrium geometry, bonding features, and vibrational wave numbers were investigated, alongside the effects of electron withdrawing group substitution and thermodynamic stability in the ground state. The molecular docking study aimed to understand the antibacterial activity of the compound, demonstrating its potential application in developing new antimicrobial agents (Shahana & Yardily, 2020).

Antimicrobial Activity

Kubba and Rahim (2018) synthesized thiazole derivatives, including this compound, and evaluated their antimicrobial activity against various bacteria and fungi. The study reported moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against Candida glabrata and Candida albicans. This highlights the compound's potential in antimicrobial drug development (Kubba & Rahim, 2018).

Antioxidant Activity

Reddy et al. (2015) conducted a study on urea, thiourea, and selenourea derivatives with thiazole moieties, focusing on their in vitro antioxidant activity. Although the specific compound was not directly mentioned, the research context suggests that similar thiazole-based compounds were investigated for their ability to scavenge free radicals, indicating the compound's potential application in developing antioxidant therapies (Reddy et al., 2015).

Anticancer and Antiviral Activity

Further research into related thiazole derivatives has explored their potential as anticancer and antiviral agents. For instance, compounds synthesized from similar chemical frameworks have shown higher anticancer activity than doxorubicin, a reference drug, in vitro. This indicates the compound's structural framework could be valuable in anticancer drug development. Additionally, the antiviral activity against specific viruses suggests potential applications in antiviral research and therapy development (Hafez et al., 2016).

The research into 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone and related compounds highlights their significant potential in the fields of antimicrobial, antioxidant, anticancer, and antiviral research. These findings provide a foundation for further studies into the compound's applications in drug discovery and development.

Propriétés

IUPAC Name |

[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-(2,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3N3OS/c17-8-1-4-10(5-2-8)21-16-22-15(20)14(24-16)13(23)11-6-3-9(18)7-12(11)19/h1-7H,20H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSCWIPOKBIIGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](2,4-dichlorophenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2598287.png)

![2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2598288.png)

![5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2598295.png)

![ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2598301.png)